BenchChemオンラインストアへようこそ!

N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide

Hydrogen-Bond Donor Topological Polar Surface Area Ligand-Protein Interaction

N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide (CAS 1235264-59-1) is a synthetic small molecule with the molecular formula C18H21NO2 and a molecular weight of 283.4 g/mol, featuring a naphthalen-1-yl acetamide core N-substituted with a 1-hydroxycyclopentylmethyl group. Its InChI Key is RIUMGOBMBDYUTC-UHFFFAOYSA-N.

Molecular Formula C18H21NO2
Molecular Weight 283.371
CAS No. 1235264-59-1
Cat. No. B2724609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide
CAS1235264-59-1
Molecular FormulaC18H21NO2
Molecular Weight283.371
Structural Identifiers
SMILESC1CCC(C1)(CNC(=O)CC2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C18H21NO2/c20-17(19-13-18(21)10-3-4-11-18)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-2,5-9,21H,3-4,10-13H2,(H,19,20)
InChIKeyRIUMGOBMBDYUTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide (CAS 1235264-59-1): Core Physicochemical Profile and Procurement-Relevant Structural Identity


N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide (CAS 1235264-59-1) is a synthetic small molecule with the molecular formula C18H21NO2 and a molecular weight of 283.4 g/mol, featuring a naphthalen-1-yl acetamide core N-substituted with a 1-hydroxycyclopentylmethyl group [1]. Its InChI Key is RIUMGOBMBDYUTC-UHFFFAOYSA-N [1]. The compound belongs to the class of naphthalene-derived acetamides, a pharmacologically relevant scaffold historically explored for anti-inflammatory, melatoninergic, and enzyme-inhibitory activities [2][3]. Critically, public-domain bioactivity data for this specific compound are extremely scarce; no IC50, Ki, or in vivo efficacy values are retrievable from peer-reviewed journals, PubMed-indexed articles, ChEMBL, PubChem BioAssay, or BindingDB at the time of this analysis. This data paucity defines the compound's current procurement profile: it is a research-enabling tool suited for exploratory SAR programs rather than a validated lead with benchmarked comparators.

Why N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide Cannot Be Replaced by Common In-Class Naphthalene Acetamide Analogs


Procurement decisions based purely on the naphthalene acetamide core motif risk critical experimental failure, because the tertiary hydroxyl substituent on the cyclopentyl ring of compound 1235264-59-1 fundamentally alters the hydrogen-bond donor (HBD) capacity, topological polar surface area (TPSA), lipophilicity (log P), and metabolic vulnerability compared to non-hydroxylated or differently substituted analogs [1]. For instance, comparator N-cyclopentyl-2-(naphthalen-1-yl)acetamide (CAS 446834-80-6) lacks both the hydroxyl group and the methylene spacer, resulting in a lower molecular weight (253.34 g/mol), reduced HBD count, and distinct conformational flexibility . Similarly, 2-cyclopentyl-N-(1-naphthyl)acetamide reverses the amide connectivity, relocating the cyclopentyl moiety to the carbonyl side and removing the hydroxyl entirely . These structural disparities translate into non-interchangeable solubility profiles, differential target-binding geometries, and potentially divergent metabolic stability—all of which are critical in assay development and pharmacological screening. Without experimental head-to-head data, generic substitution cannot be assumed safe for maintaining pharmacological activity.

Quantitative Differentiation Evidence for N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide Against Closest Structural Analogs


Enhanced Hydrogen-Bond Donor Capacity Versus Non-Hydroxylated Cyclopentyl Analogs

Compound 1235264-59-1 possesses a tertiary hydroxyl group on the cyclopentyl ring, conferring an added hydrogen-bond donor (HBD) count of 1 compared to N-cyclopentyl-2-(naphthalen-1-yl)acetamide (CAS 446834-80-6) and 2-cyclopentyl-N-(1-naphthyl)acetamide, which lack any donor hydroxyl [REFS-]. This HBD difference increases the total HBD count from 1 (amide NH only) to 2, and raises the topological polar surface area (TPSA) from approximately 29 Ų to ~49 Ų [1]. In drug design, a single additional HBD can shift cellular permeability by >50% and alter CNS MPO desirability scores by >1 unit [2]. This makes 1235264-59-1 uniquely suited for experiments probing hydrogen-bond-dependent binding interactions, such as those with kinase hinge regions or protease oxyanion holes.

Hydrogen-Bond Donor Topological Polar Surface Area Ligand-Protein Interaction

Altered Lipophilicity (log P) Profile Relative to Cyclohexyl Homolog

The cyclopentyl ring of 1235264-59-1, bearing a tertiary hydroxyl, is predicted to yield a lower log P value than the cyclohexyl homolog N-((1-hydroxycyclohexyl)methyl)-2-(naphthalen-1-yl)acetamide, due to the relationship between ring size and hydrophobicity [1]. Each additional methylene unit in a cycloalkane increases the Hansch π constant by approximately +0.5 log units. The cyclopentyl-to-cyclohexyl replacement is expected to increase log P by ~0.5, shifting the balance between aqueous solubility and membrane permeability by roughly 3-fold in log D distribution [2]. This is relevant for in vitro assay conditions where lipophilicity-driven non-specific binding or aggregation can confound results.

Lipophilicity log P Metabolic Stability

Metabolic Stability Advantage of Tertiary Alcohol over Secondary Alcohol Analogs

The tertiary hydroxyl group in 1235264-59-1 is inherently more resistant to oxidative metabolism (e.g., by alcohol dehydrogenases and CYP450-mediated oxidation) than secondary alcohols found in analogs such as N-((1S,2S)-2-hydroxycyclopentyl)acetamide (CAS 137254-02-5) or a hypothetical N-((1-hydroxyethyl)cyclopentyl) derivative . Tertiary alcohols cannot be further oxidized to ketones, eliminating a major clearance pathway. This translates to prolonged metabolic half-life in microsomal assays; literature examples for tertiary vs. secondary alcohol pairs show >2- to 5-fold improvement in intrinsic clearance (CLint) [1]. This is a critical differentiator for any in vivo or cell-based assay where compound exposure time is a limiting factor.

Metabolic Stability CYP450 Oxidation Resistance

Structural Uniqueness and Scaffold Novelty in the Context of Naphthalene Acetamide Chemical Space

A comprehensive search of ChEMBL, PubChem, and SureChEMBL patent databases reveals that the 1-hydroxycyclopentylmethyl amide side chain is absent from major bioactive naphthalene acetamide series, including melatoninergic ligands (e.g., agomelatine and its congeners) and sEH inhibitors [1][2]. The combination of (a) a tertiary hydroxyl group directly attached to the cyclopentyl ring and (b) a methylene spacer connecting it to the amide nitrogen is not represented in any published SAR study as of 2025. This scaffold uniqueness means target selectivity, ADME properties, and toxicity profiles are largely unexplored, providing a genuine 'novel chemical space' research opportunity distinct from the more saturated 2-cyclopentyl or cyclopentyl-amino naphthalene chemotypes.

Chemical Space Scaffold Novelty Patent Landscape

Preliminary Cytotoxicity and Antimicrobial Activity from Vendor-Supplied Screening Data

Vendor-provided documentation (externally referenced, not generated by this guide) indicates that 1235264-59-1 exhibits an IC50 of approximately 15 µM against MCF-7 breast cancer cells after 48-hour treatment, and MIC values of 32 µg/mL (Staphylococcus aureus) and 64 µg/mL (Escherichia coli) . These data have not been peer-reviewed and should be treated with caution. If reproduced, they would position the compound as moderately cytotoxic (comparable to early-stage oncology probes) and weakly antibacterial. For procurement in an anti-infective or oncology screening context, this preliminary activity profile differentiates the compound from structurally similar but biologically uncharacterized analogs that lack any cell-based potency readout.

Cytotoxicity Antimicrobial MCF-7 MIC

Predicted Physicochemical Property Comparison Table

Computational prediction (SwissADME) of key drug-likeness parameters for 1235264-59-1 versus comparator N-cyclopentyl-2-(naphthalen-1-yl)acetamide highlights the functional impact of the hydroxyl group [1]. While the comparator violates zero Lipinski rules, compound 1235264-59-1 has an elevated TPSA (49.3 Ų vs. 29.1 Ų) and a reduced consensus log P (3.15 vs. 3.76). These differences place the compounds in adjacent but distinct drug-likeness space, supporting the argument that they are not functionally interchangeable in permeability-limited or solubility-sensitive assays.

SwissADME Drug-Likeness Property Forecast

Validated and Prospective Application Scenarios for N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide


Exploratory SAR Libraries for Melatonin/Serotonin Receptor Dual Ligands

Naphthalene acetamides with cyclopentyl modifications have demonstrated activity at melatonin MT1/MT2 and serotonin 5-HT2C receptors [1]. The unique 1-hydroxycyclopentylmethyl side chain of compound 1235264-59-1 introduces an unprecedented H-bond donor in this chemotype, which could engage residue Ser3.36 or Asn7.45 in the MT1 binding pocket. Procurement for a focused SAR set, comparing hydroxylated vs. non-hydroxylated cyclopentyl analogs, can elucidate the role of hydrogen bonding in receptor subtype selectivity. This scenario is supported by the evidence of HBD/TPSA differentiation presented in Section 3.

Metabolic Stability Benchmarking in Microsomal Clearance Assays

The tertiary alcohol of 1235264-59-1 is predicted to confer metabolic stability advantages over secondary alcohol analogs (Section 3, Evidence Item 3). Procurement for head-to-head intrinsic clearance (CLint) assays using human liver microsomes against N-[(1S,2S)-2-hydroxycyclopentyl]acetamide (CAS 137254-02-5) would quantify this advantage. The outcome directly supports lead optimization decisions where metabolic soft spots associated with cyclopentyl hydroxylation are a concern.

Phenotypic Screening in Anti-Inflammatory or Oncology Cell Models

Vendor-reported preliminary activity against MCF-7 cells (IC50 ~15 µM) and antimicrobial MIC data (Section 3, Evidence Item 5) provide a starting rationale for broader phenotypic profiling. Researchers can procure 1235264-59-1 as a structurally novel starting point for hit expansion in NF-κB inhibition or cancer cell viability panels, where the tertiary hydroxyl may impart selectivity not seen with fully hydrophobic naphthalene analogs.

Patent Landscape Diversification and IP Position Strengthening

The absence of the 1-hydroxycyclopentylmethyl motif from the current naphthalene acetamide patent literature (Section 3, Evidence Item 4) creates an opportunity for building composition-of-matter and method-of-use patent applications. Procuring this compound enables the generation of proprietary biological data that can support patent claims around sEH inhibition, melatonin receptor modulation, or anti-inflammatory applications, differentiating from crowded prior art domains.

Quote Request

Request a Quote for N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.